8-{4-[(3,6-dichloropyridin-2-yl)oxy]phenoxy}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines elements of pyridine, phenoxy, and purine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,6-dichloropyridine with phenol derivatives under specific conditions to form the pyridinyl-oxyphenoxy intermediate. This intermediate is then reacted with a purine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and phenoxy moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Scientific Research Applications
8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
Phenoxy derivatives: Compounds with similar phenoxy groups, used in different chemical and biological applications.
Purine derivatives: Compounds with a purine core, widely studied for their biological activities.
Uniqueness
8-{4-[(3,6-DICHLOROPYRIDIN-2-YL)OXY]PHENOXY}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of pyridine, phenoxy, and purine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15Cl2N5O4 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
8-[4-(3,6-dichloropyridin-2-yl)oxyphenoxy]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H15Cl2N5O4/c1-24-14-15(25(2)19(28)26(3)17(14)27)23-18(24)30-11-6-4-10(5-7-11)29-16-12(20)8-9-13(21)22-16/h4-9H,1-3H3 |
InChI Key |
COBWBZYKPKXSSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OC3=CC=C(C=C3)OC4=C(C=CC(=N4)Cl)Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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